molecular formula C18H34O8 B14454530 Bis[2-(2-ethoxyethoxy)ethyl] hexanedioate CAS No. 76343-84-5

Bis[2-(2-ethoxyethoxy)ethyl] hexanedioate

Cat. No.: B14454530
CAS No.: 76343-84-5
M. Wt: 378.5 g/mol
InChI Key: MXHMUGDECAXOCC-UHFFFAOYSA-N
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Description

Bis[2-(2-ethoxyethoxy)ethyl] hexanedioate is an organic compound that belongs to the class of esters. It is derived from hexanedioic acid (also known as adipic acid) and 2-(2-ethoxyethoxy)ethanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[2-(2-ethoxyethoxy)ethyl] hexanedioate typically involves the esterification of hexanedioic acid with 2-(2-ethoxyethoxy)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor continuously, and the product is continuously removed. This method ensures a high yield and purity of the final product. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Bis[2-(2-ethoxyethoxy)ethyl] hexanedioate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield hexanedioic acid and 2-(2-ethoxyethoxy)ethanol.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of different esters.

    Oxidation: Under specific conditions, the compound can undergo oxidation reactions, although this is less common.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Catalysts such as sodium methoxide or potassium hydroxide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Hydrolysis: Hexanedioic acid and 2-(2-ethoxyethoxy)ethanol.

    Transesterification: Various esters depending on the alcohol used.

    Oxidation: Oxidized derivatives of the original compound.

Scientific Research Applications

Bis[2-(2-ethoxyethoxy)ethyl] hexanedioate has several applications in scientific research:

    Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of polymers.

    Biology: Employed in the formulation of certain biochemical assays and as a solvent for various biological reactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent chemical stability and flexibility.

Mechanism of Action

The mechanism of action of Bis[2-(2-ethoxyethoxy)ethyl] hexanedioate largely depends on its application. In drug delivery systems, for example, it acts by forming stable complexes with drugs, thereby enhancing their solubility and bioavailability. The molecular targets and pathways involved can vary, but generally, the compound interacts with cellular membranes and proteins to facilitate the delivery of the active drug.

Comparison with Similar Compounds

Similar Compounds

  • Bis[2-(2-butoxyethoxy)ethyl] hexanedioate
  • Bis[2-ethoxyethyl] hexanedioate
  • Bis[2-(2-methoxyethoxy)ethyl] hexanedioate

Uniqueness

Bis[2-(2-ethoxyethoxy)ethyl] hexanedioate is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Compared to similar compounds, it offers a balance of hydrophilicity and hydrophobicity, making it suitable for a wide range of applications. Its ability to form stable complexes with various substances also sets it apart from other esters.

Properties

CAS No.

76343-84-5

Molecular Formula

C18H34O8

Molecular Weight

378.5 g/mol

IUPAC Name

bis[2-(2-ethoxyethoxy)ethyl] hexanedioate

InChI

InChI=1S/C18H34O8/c1-3-21-9-11-23-13-15-25-17(19)7-5-6-8-18(20)26-16-14-24-12-10-22-4-2/h3-16H2,1-2H3

InChI Key

MXHMUGDECAXOCC-UHFFFAOYSA-N

Canonical SMILES

CCOCCOCCOC(=O)CCCCC(=O)OCCOCCOCC

Origin of Product

United States

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